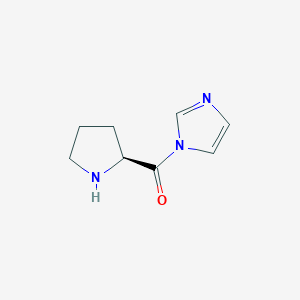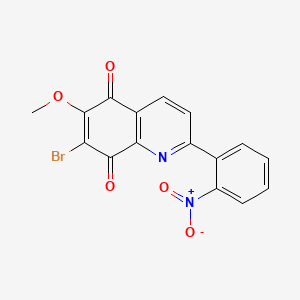
5,8-Quinolinedione, 7-bromo-6-methoxy-2-(2-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-6-methoxy-2-(2-nitrophenyl)quinoline-5,8-dione is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest for its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-6-methoxy-2-(2-nitrophenyl)quinoline-5,8-dione typically involves multi-step organic reactions. One common method includes the bromination of 6-methoxyquinoline followed by nitration to introduce the nitrophenyl group. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-bromo-6-methoxy-2-(2-nitrophenyl)quinoline-5,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-bromo-6-methoxy-2-(2-nitrophenyl)quinoline-5,8-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-6-methoxy-2-(2-nitrophenyl)quinoline-5,8-dione involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
6-methoxyquinoline: Lacks the bromine and nitrophenyl groups, resulting in different biological activities.
7-bromoquinoline: Lacks the methoxy and nitrophenyl groups, leading to variations in its chemical reactivity.
2-nitrophenylquinoline: Lacks the bromine and methoxy groups, affecting its overall properties.
Uniqueness
7-bromo-6-methoxy-2-(2-nitrophenyl)quinoline-5,8-dione is unique due to the presence of both bromine and nitrophenyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various scientific research applications.
Properties
CAS No. |
61472-35-3 |
|---|---|
Molecular Formula |
C16H9BrN2O5 |
Molecular Weight |
389.16 g/mol |
IUPAC Name |
7-bromo-6-methoxy-2-(2-nitrophenyl)quinoline-5,8-dione |
InChI |
InChI=1S/C16H9BrN2O5/c1-24-16-12(17)15(21)13-9(14(16)20)6-7-10(18-13)8-4-2-3-5-11(8)19(22)23/h2-7H,1H3 |
InChI Key |
FZBNXVASZGRWEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C2=C(C1=O)C=CC(=N2)C3=CC=CC=C3[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5-Bromo-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12881064.png)
![(S)-6-Fluoro-2-(1-methylpyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B12881069.png)

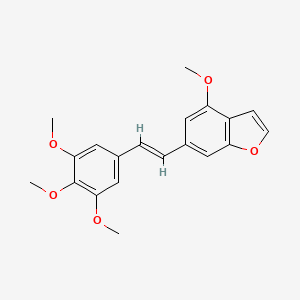
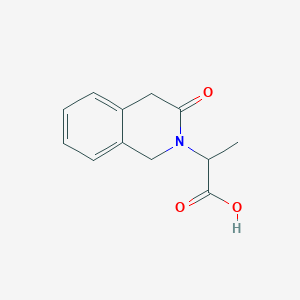
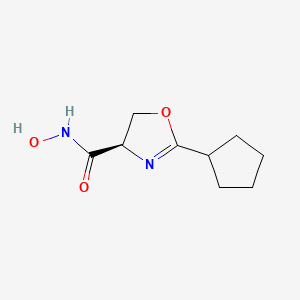
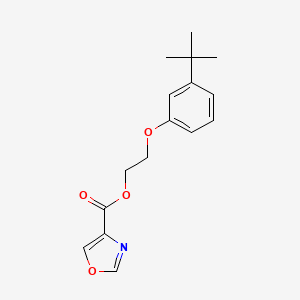
![4-(Bromomethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12881111.png)
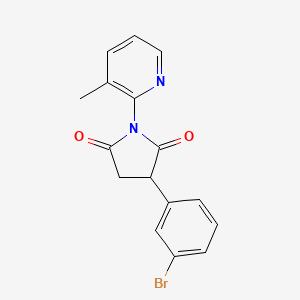
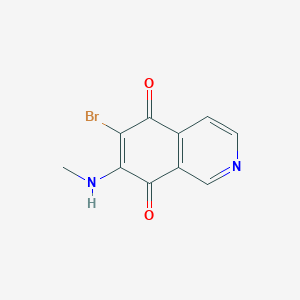
![N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide](/img/structure/B12881135.png)

![5-Hydroxy-4-{4-[(morpholin-4-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12881155.png)
